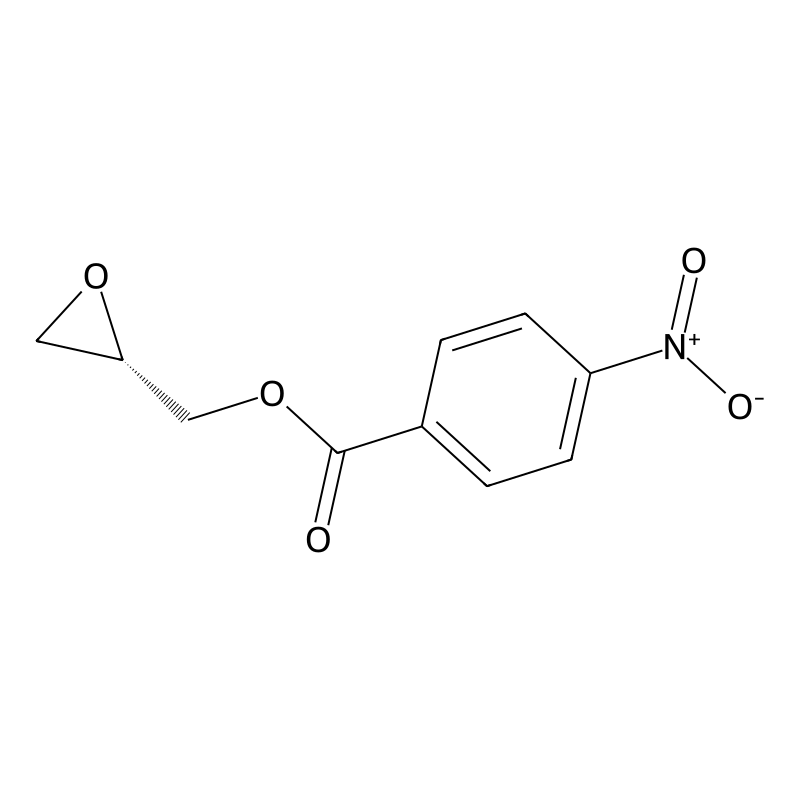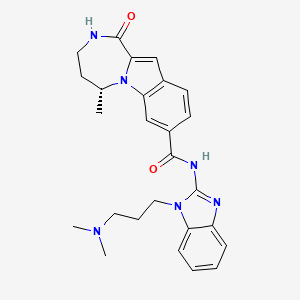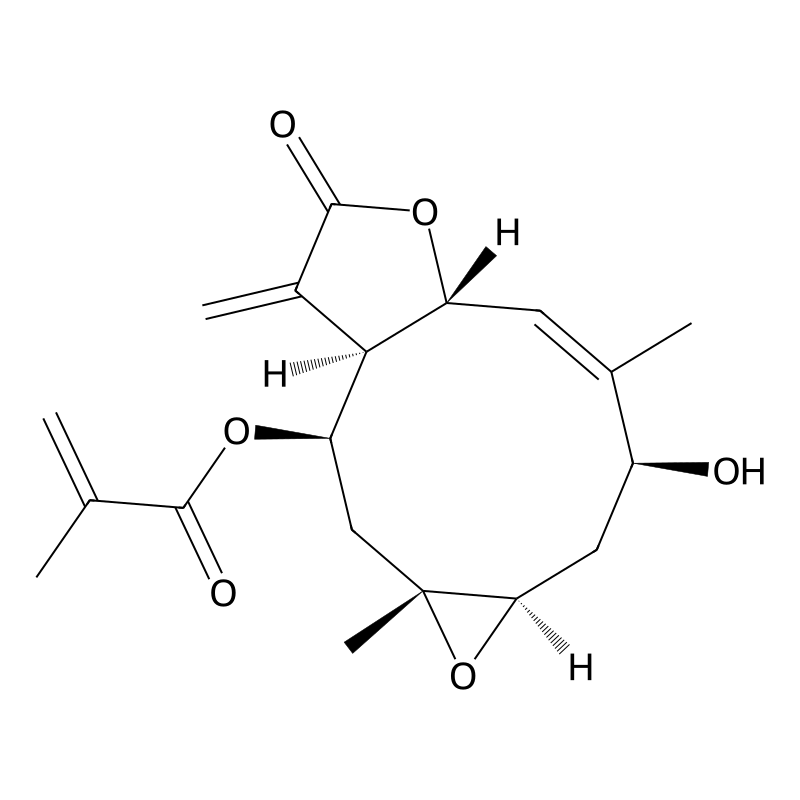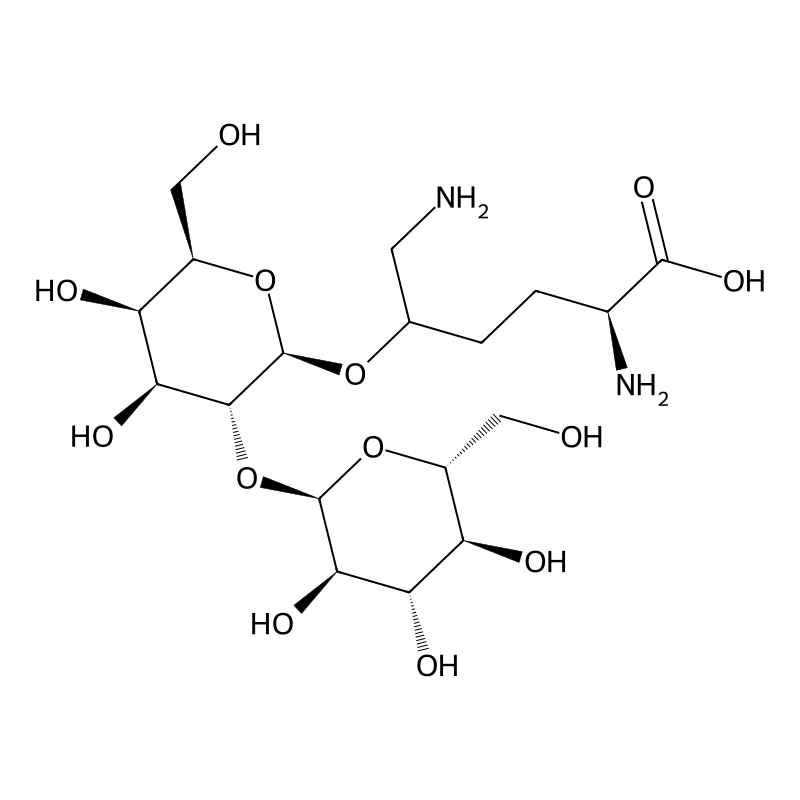(2R)-(-)-Glycidyl 4-nitrobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Pharmaceutical Synthesis
Summary of Application: This compound can be used in the synthesis of pharmaceuticals.
Methods of Application: In one method, Ethyl-4-nitrobenzoate (3 g, 0.015 mol) in ethanol (100 mL) is used with a 10% Pd/C catalyst cartridge at 25–45 bar and 50 °C.
Results or Outcomes: The result of this process is the synthesis of benzocaine.
Chemical Research
Summary of Application: This compound can be used in chemical research, particularly in studies involving nitrobenzoates
Methods of Application: The specific methods of application would depend on the nature of the research. .
Results or Outcomes: The outcomes would vary depending on the specific research goals and experimental design
Chiral Catalysts & Ligands
Summary of Application: This compound can be used as a chiral catalyst or ligand in various chemical reactions.
Methods of Application: The specific methods of application would depend on the nature of the reaction.
Results or Outcomes: The outcomes would vary depending on the specific reaction goals and experimental design.
Coordination Polymers
Summary of Application: This compound can be used in the synthesis of coordination polymers.
Results or Outcomes: The result of this process is the synthesis of new strontium (II) coordination polymers.
Biodegradation Studies
Summary of Application: This compound can be used in biodegradation studies.
Methods of Application: The specific methods of application would depend on the nature of the study.
Results or Outcomes: The outcomes would vary depending on the specific study goals and experimental design.
(2R)-(-)-Glycidyl 4-nitrobenzoate is a chiral epoxide compound characterized by the presence of a glycidyl group and a nitrobenzoate moiety. Its molecular formula is C10H9NO5, and it has a molar mass of approximately 209.18 g/mol. This compound is notable for its unique structural features, including an epoxide ring that imparts high reactivity, making it valuable in various
- Nucleophilic Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions with various nucleophiles such as amines and thiols .
- Reduction: The nitro group can be reduced to an amino group under appropriate conditions, which can alter the compound's biological activity.
- Oxidation: Oxidative reactions can occur at the glycidyl moiety, potentially yielding different derivatives.
Research indicates that (2R)-(-)-Glycidyl 4-nitrobenzoate exhibits genotoxic properties, which vary between its enantiomers. Studies have shown that it can induce chromosomal aberrations and sister chromatid exchanges in vivo, suggesting potential implications for mutagenicity in biological systems . Its reactivity also allows for modifications of biomolecules, which can be useful in studying enzyme mechanisms and protein interactions.
The synthesis of (2R)-(-)-Glycidyl 4-nitrobenzoate typically involves the reaction of glycidol with 4-nitrobenzoic acid or its derivatives. The general procedure includes:
- Reagents: Glycidol and 4-nitrobenzoic acid are combined in the presence of a suitable catalyst.
- Reaction Conditions: The reaction is often conducted under controlled temperature conditions to optimize yield and purity.
- Purification: Following synthesis, the product is purified using techniques such as column chromatography or recrystallization to achieve the desired enantiomeric purity .
(2R)-(-)-Glycidyl 4-nitrobenzoate finds applications across various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
- Biological Research: Used for modifying biomolecules to study enzyme interactions and mechanisms.
- Pharmaceuticals: Investigated for potential use in drug development, particularly in synthesizing chiral pharmaceuticals.
- Material Science: Employed in producing specialty chemicals, polymers, and resins .
Interaction studies involving (2R)-(-)-Glycidyl 4-nitrobenzoate focus on its reactivity with nucleophiles and its biological effects. Its ability to form adducts with biological macromolecules raises concerns about its genotoxicity, particularly regarding DNA interactions. Such studies are crucial for understanding the safety profile of this compound in pharmaceutical applications .
Several compounds share structural similarities with (2R)-(-)-Glycidyl 4-nitrobenzoate. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2S)-(+)-Glycidyl 4-nitrobenzoate | Enantiomer with opposite chirality | Different biological activities compared to (2R) |
| Glycidyl 4-methylbenzoate | Methyl substitution at the para position | Alters reactivity and applications |
| Glycidyl 4-chlorobenzoate | Chlorine substitution at the para position | Varies in reactivity due to electronegative chlorine |
| Glycidyl 3-nitrobenzoate | Nitro group at the meta position | Different genotoxic profiles |
Uniqueness
(2R)-(-)-Glycidyl 4-nitrobenzoate's uniqueness lies in its chiral nature combined with both an epoxide and a nitro group. This combination allows it to participate in a diverse array of
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








